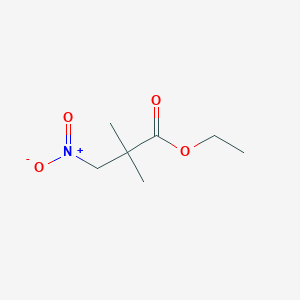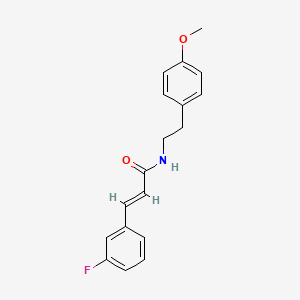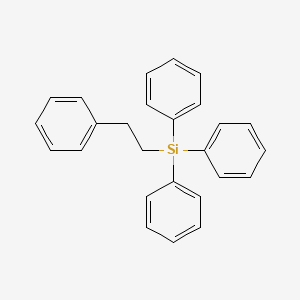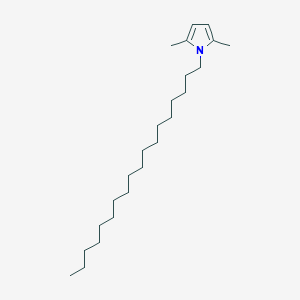
1-tert-Butyl-4-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-(methoxymethyl)benzene is an organic compound with the molecular formula C12H18O It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield tert-butylbenzene, which can then be further modified to introduce the methoxymethyl group .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of tert-butyl-4-(hydroxymethyl)benzene.
Reduction: Formation of tert-butyl-4-(hydroxymethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-tert-Butyl-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and chemical pathways.
Comparison with Similar Compounds
tert-Butylbenzene: Similar structure but lacks the methoxymethyl group.
1-tert-Butyl-4-methylbenzene: Similar structure with a methyl group instead of a methoxymethyl group.
1-tert-Butyl-4-hydroxymethylbenzene: Similar structure with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness: 1-tert-Butyl-4-(methoxymethyl)benzene is unique due to the presence of both tert-butyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
3395-87-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-tert-butyl-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C12H18O/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8H,9H2,1-4H3 |
InChI Key |
PNMIQNQBKODIPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





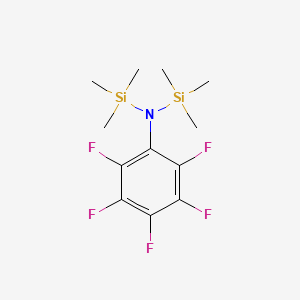

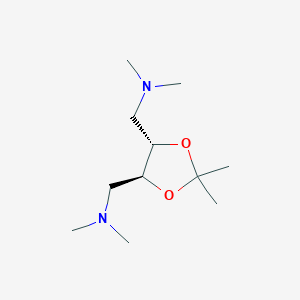

![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)
